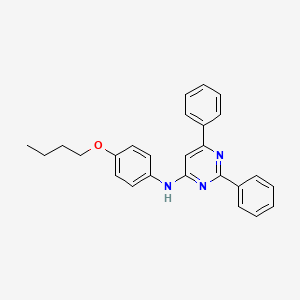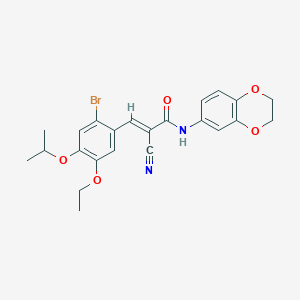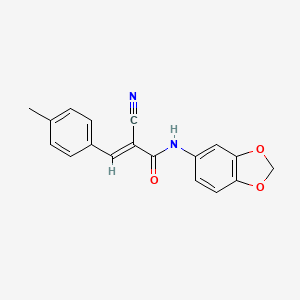![molecular formula C18H13F6NO2 B4625776 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)
3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one involves complex organic synthesis techniques, including nucleophilic aromatic substitution and catalytic reduction processes. For instance, novel fluorinated aromatic diamine monomers have been synthesized by coupling trifluoromethylated acetophenone derivatives with nitrophenyl ethers under specific catalysis, followed by reductive processes (Yin et al., 2005). These synthetic routes are crucial for producing advanced polymers with exceptional physical properties.
Molecular Structure Analysis
Molecular structure analysis of such compounds often employs spectroscopic methods, including FT-IR, FT-NMR, and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions that define the compound's physical and chemical behavior. For example, the study on the structural and spectroscopic evaluations of related compounds highlights the importance of hydrogen bond interactions and the role of molecular orbitals in determining the compound's properties (Tamer et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one and its derivatives can be highly versatile, including polymerization reactions, cross-coupling reactions, and others that leverage the compound's functional groups for creating new materials or for synthetic purposes. The compound's reactivity is significantly influenced by the presence of electron-withdrawing trifluoromethyl groups and the electron-donating methoxy group, which can affect its reactivity in nucleophilic and electrophilic attacks.
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and mechanical strength, are critical for their application in material science. For instance, fluorinated polyimides derived from similar compounds exhibit outstanding solubility in polar organic solvents, high glass transition temperatures, and excellent mechanical properties, making them suitable for high-performance applications (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, such as redox behavior, are crucial for understanding the compound's potential applications in electronic and photonic devices. Compounds with similar structural motifs have shown interesting redox properties due to the presence of electron-rich and electron-deficient regions within the molecule, enabling their application in redox-active materials (Sasaki et al., 2002).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a derivative of the specified chemical, exhibits significant inhibition performance on mild steel in a hydrochloric acid medium. This organic compound efficiently inhibits acidic corrosion, reaching an inhibition efficiency of up to 98% at a certain concentration. The adsorption of this compound on steel surfaces in hydrochloric acid solutions adheres to Langmuir’s isotherm, indicating a chemisorption process (Bentiss et al., 2009).
Redox Properties and Synthesis
Research has been conducted on the synthesis and redox properties of various compounds related to the specified chemical. For instance, the synthesis of a diphosphene carrying a redox-active sterically protecting group was explored. The compound developed had reversible redox sites and was used to construct novel redox systems composed of diphosphene and triarylamine units (Tsuji et al., 1999).
Material Science and Polymer Research
In the field of material science and polymer research, the chemical has been used in the synthesis of highly optical transparent and low dielectric constant fluorinated polyimides. These polyimides demonstrated great solubility, excellent thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications (Tao et al., 2009).
Nanofiltration Membranes
The compound's derivatives have been employed in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibited improved water flux and were effective in the treatment of dye solutions, indicating their potential application in water purification and treatment processes (Liu et al., 2012).
Eigenschaften
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO2/c1-27-15-4-2-11(3-5-15)16(26)6-7-25-14-9-12(17(19,20)21)8-13(10-14)18(22,23)24/h2-10,25H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYCWKGFVEDO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)
![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)
![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)


![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)